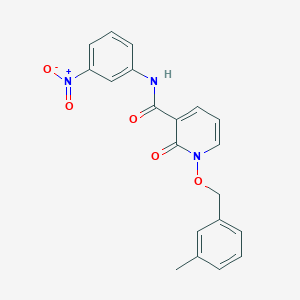

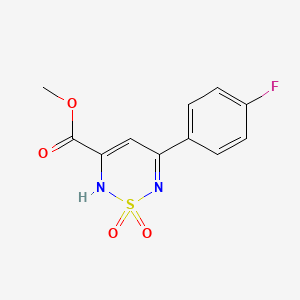

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the type of reaction, and the physical conditions required for the reaction .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .科学的研究の応用

Mechanistic Insights and Stereoselectivity in Asymmetric Simmons-Smith Cyclopropanation

Research has elucidated the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation using Charette chiral dioxaborolane ligands. This process is pivotal for constructing enantiomerically enriched cyclopropanes. Density Functional Theory (DFT) calculations have revealed the transformation of monomeric iodomethylzinc allyloxide into a chiral zinc/ligand complex under the influence of Charette chiral dioxaborolane ligand, highlighting the role of torsional and allylic strain, along with ring strain in the transition states, in influencing enantioselectivity and diastereoselectivity Tao Wang, Yong Liang, Zhi‐Xiang Yu, 2011.

Novel Reagent Development for Organic Synthesis

The compound has also been utilized in the development of new reagents for organic synthesis, such as the synthesis of cyclopropylmethylsilane-terminated Prins reaction products. This demonstrates the compound's utility in creating novel molecules with potential applications in material science and organic chemistry D. C. Braddock, A. Matsuno, 2004.

Electromaterials and Electrochromic Applications

Further research has explored the electrochemical and optical characterization of multielectrochromic copolymers, leveraging derivatives related to the dioxaborolane structure. This research underscores the potential of such compounds in the development of materials with significant applications in electrochromic devices, offering insights into their optical properties, stability, and electrochromic behavior E. Tutuncu, Merve Icli Ozkut, Burcu Balci, Hasan Berk, A. Cihaner, 2019.

Synthesis Methodologies and Material Applications

The compound is instrumental in synthesizing alkynylboronates, showcasing the versatility of dioxaborolane derivatives in facilitating reactions under mild conditions, thus broadening the scope of their application in synthetic organic chemistry and material sciences H. Brown, C. Roy, R. Soundararajan, 1997.

Safety And Hazards

特性

IUPAC Name |

2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGGEKVAYXXDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)